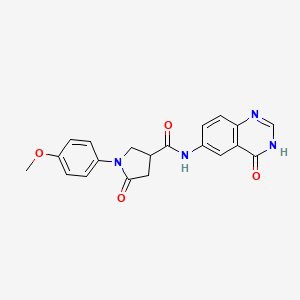

![molecular formula C20H17N5O3S B11020430 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020430.png)

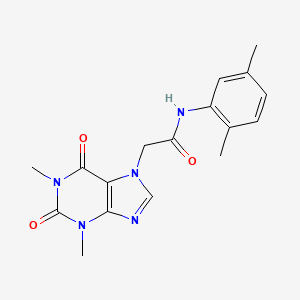

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinolin-4-carboxamid ist eine komplexe organische Verbindung, die einen Thiadiazolring, einen Pyridinring und einen Isochinolin-Rest aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinolin-4-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg kann umfassen:

Bildung des Thiadiazolrings: Ausgehend von einem geeigneten Vorläufer wie Thiosemicarbazid kann der Thiadiazolring durch Cyclisierungsreaktionen unter Verwendung von Reagenzien wie Phosphorylchlorid (POCl₃) gebildet werden.

Einführung der Methoxymethylgruppe: Die Methoxymethylgruppe kann durch Alkylierungsreaktionen unter Verwendung von Methoxymethylchlorid in Gegenwart einer Base wie Natriumhydrid (NaH) eingeführt werden.

Synthese des Isochinolin-Rests: Der Isochinolinring kann durch Pictet-Spengler-Kondensationsreaktionen unter Verwendung eines geeigneten Aldehyds und eines Amins synthetisiert werden.

Kupplungsreaktionen: Die endgültige Kupplung der Thiadiazol- und Isochinolin-Zwischenprodukte kann unter Verwendung von Peptidkupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und 1-Hydroxybenzotriazol (HOBt) erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheseschritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung der Reaktionen unter Verwendung von industriellen Reagenzien und Lösungsmitteln umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiadiazole Ring: Starting from a suitable precursor such as thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions involving reagents like phosphorus oxychloride (POCl₃).

Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base like sodium hydride (NaH).

Synthesis of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through Pictet-Spengler condensation reactions involving an appropriate aldehyde and an amine.

Coupling Reactions: The final coupling of the thiadiazole and isoquinoline intermediates can be achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinolin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Hydrierungskatalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH₄) durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an der Methoxymethylgruppe oder am Pyridinring unter Verwendung von Nucleophilen wie Aminen oder Thiolen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO₄ in saurem oder basischem Medium.

Reduktion: Pd/C unter Wasserstoffgas oder LiAlH₄ in trockenem Ether.

Substitution: Nucleophile in Gegenwart einer Base wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K₂CO₃).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinolin-4-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als biochemische Sonde zur Untersuchung von Enzymfuktionen untersucht.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs und Infektionskrankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann sie bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre katalytische Aktivität blockiert. Die beteiligten Wege könnten die Hemmung von Signaltransduktionswegen oder die Interferenz mit DNA-Replikationsprozessen umfassen.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved could include inhibition of signal transduction pathways or interference with DNA replication processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amin: Ein weiteres Thiadiazol-Derivat mit potenzieller Antikrebsaktivität.

N-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amin: Ähnliche Struktur, aber mit unterschiedlichen Substituenten, was sich auf seine biologische Aktivität auswirkt.

Einzigartigkeit

N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinolin-4-carboxamid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die im Vergleich zu anderen ähnlichen Verbindungen möglicherweise unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinolin-4-carboxamid, einschließlich seiner Synthese, Reaktionen, Anwendungen und Vergleiche mit verwandten Verbindungen.

Eigenschaften

Molekularformel |

C20H17N5O3S |

|---|---|

Molekulargewicht |

407.4 g/mol |

IUPAC-Name |

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C20H17N5O3S/c1-12-6-5-9-16(21-12)25-10-15(13-7-3-4-8-14(13)19(25)27)18(26)22-20-24-23-17(29-20)11-28-2/h3-10H,11H2,1-2H3,(H,22,24,26) |

InChI-Schlüssel |

ZNJKSDIRGFWIKK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=NN=C(S4)COC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxypropyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11020365.png)

![ethyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate](/img/structure/B11020371.png)

![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11020382.png)

![N-[1-(4-cyanobenzyl)piperidin-4-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B11020384.png)

![trans-4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11020392.png)

![3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11020396.png)

![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11020399.png)

![N-(2-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11020403.png)

![2-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B11020404.png)